6-Methoxy Dihydrosanguinarine

Overview

Description

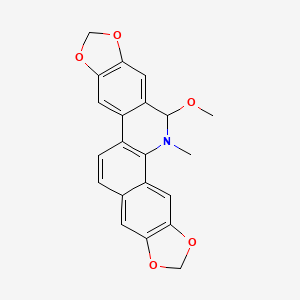

6-Methoxy Dihydrosanguinarine is a benzophenanthridine alkaloid isolated from plants such as Corydalis balansae, Chelidonium majus, and Macleaya cordata . Its molecular formula is C21H17NO5 (molecular weight: 363.36 g/mol), and it is characterized by a methoxy substitution at position 6 of the dihydrosanguinarine backbone . Structurally, it differs from dihydrosanguinarine (DHSA) by the addition of a methoxy group, which enhances its stability and modulates biological activity .

This compound exhibits potent cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and SF-268 (central nervous system cancer), with IC50 values of 0.61 μM and 0.54 μM, respectively . Its reduced toxicity compared to oxidized analogs like sanguinarine (SA) makes it a promising candidate for therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy Dihydrosanguinarine typically involves the extraction from natural sources like Macleaya cordata. The process includes several steps:

Extraction: The fruits of Macleaya cordata are harvested and subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the high purity and yield of the compound.

Chemical Reactions Analysis

Oxidative Coupling Reactions

Key oxidative transformations occur under metal-catalyzed aerobic conditions:

Mechanistic studies reveal a radical-mediated pathway where copper(II) facilitates single-electron transfer (SET) from the tetrahydroisoquinoline core. Kinetic isotope effects (KIE = 1.0) and Hammett correlations (ρ = -2.1 vs σ⁺) support this oxidative coupling mechanism .

Electrophilic Substitution

The methoxy group directs electrophilic attacks in aromatic systems:

Chlorination Protocol

textPOCl₃ (3 eq), DMF (cat.) Reflux in CHCl₃, 16 hr under N₂ → 6-Trichloromethylphenanthridine (40% yield)[3]

Key characterization data:

Reductive Modifications

Though direct reduction data remains limited, structural analogs demonstrate:

Solvolysis & Stability

pH-dependent decomposition occurs via:

textAcidic conditions (pH <3): → Ring-opening → Benzazepine derivatives Alkaline conditions (pH >9): → Demethoxylation → Sanguinarine analogs[2]

Half-life studies (25°C):

Biological Activation Pathways

Reactive oxygen species (ROS) generation mediates therapeutic effects:

| Process | ROS Level Increase | Apoptosis Induction | Reference |

|---|---|---|---|

| 50 μM treatment | 2.8-fold vs control | 67% cell death (HepG2) | |

| Combined with TRAIL | 4.1-fold vs control | Synergistic LC₅₀ = 12 μM |

This compound's dual capacity for synthetic modification and biological redox cycling makes it a valuable pharmacophore in anticancer drug development. Recent advances in catalytic oxidation systems and targeted delivery strategies continue to expand its synthetic utility and therapeutic potential.

Scientific Research Applications

Cancer Research

6-Methoxy Dihydrosanguinarine has demonstrated potent cytotoxicity against several cancer cell lines, notably:

- MCF-7 (breast cancer) : IC50 = 0.61 µM

- SF-268 (glioblastoma) : IC50 = 0.54 µM

These values indicate a strong inhibitory effect on cell proliferation, positioning the compound as a promising candidate for further development as an anti-cancer agent .

Antimicrobial Activity

Research indicates that related alkaloids exhibit antimicrobial properties against various pathogens, including antibiotic-resistant strains. For instance, dihydrosanguinarine has shown effectiveness against Staphylococcus aureus and Streptococcus faecalis, highlighting the potential of this compound in treating infectious diseases .

Neuropharmacological Effects

Recent studies have explored the anxiolytic and antidepressant-like effects of compounds related to this compound. These effects are mediated through interactions with GABAergic and noradrenergic systems, indicating its potential in neuropharmacology .

Industrial Applications

The compound is also investigated for its utility in pharmaceutical formulations and quality control processes due to its well-characterized properties and efficacy .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.61 |

| SF-268 | 0.54 |

| HT29 | N/A |

Table 2: Antimicrobial Activity of Related Alkaloids

| Alkaloid | Pathogen | MIC (µg/mL) |

|---|---|---|

| Dihydrosanguinarine | Staphylococcus aureus | 9.3 |

| Dihydrosanguinarine | Streptococcus faecalis | N/A |

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on breast cancer cells, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation, revealing that concentrations as low as 0.5 µM could effectively inhibit growth.

Case Study 2: Neuropharmacological Investigation

Another study evaluated the anxiolytic-like effects of a dichloromethane extract containing dihydrosanguinarine derivatives. The results indicated significant anxiolytic activity in animal models, suggesting that these compounds could be developed into therapeutic agents for anxiety disorders.

Mechanism of Action

The mechanism by which 6-Methoxy Dihydrosanguinarine exerts its effects involves several molecular targets and pathways:

Cytotoxicity: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Cell Cycle Arrest: It can cause cell cycle arrest at specific phases, inhibiting cell proliferation.

DNA Intercalation: It intercalates into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Dihydrosanguinarine (DHSA)

- Molecular Formula: C20H15NO4

- Molecular Weight : 333.34 g/mol

- CAS No.: 3606-45-9

- Sources : Macleaya microcarpa roots and seeds .

- Key Activities : Antimicrobial, antifungal, and anticancer properties .

- Structural Differences: Lacks the 6-methoxy group present in 6-Methoxy DHSA.

- Production : Yeast-based synthesis yields up to 572 mg/L in fed-batch conditions, with spontaneous oxidation to SA observed .

Sanguinarine (SA)

- Molecular Formula: C20H14NO4⁺

- Molecular Weight : 332.33 g/mol

- CAS No.: 2447-54-3

- Sources : Derived from DHSA via enzymatic or chemical oxidation .

- Key Activities : Strong antimicrobial and cytotoxic effects, but higher toxicity due to its quaternary ammonium structure .

- Comparison : SA’s oxidized form increases membrane permeability but also induces oxidative stress, limiting therapeutic use compared to 6-Methoxy DHSA .

Protopine, Hunnemanine, and Izmirine

- Molecular Formula: C20H19NO5 (protopine)

- Key Activities : Protopine exhibits antispasmodic and anti-inflammatory effects. Hunnemanine and izmirine are structurally related but lack the benzophenanthridine core .

- Structural Differences : These compounds feature a protopine backbone instead of the tetracyclic benzophenanthridine system, leading to divergent biological targets .

Berberine and Bicuculline

- Berberine: A protoberberine alkaloid (C20H18NO4⁺) with antiviral and anti-diabetic activities. Its planar structure enhances intercalation with DNA/RNA, differing from the benzophenanthridine mechanism .

- Bicuculline: An isoquinoline alkaloid (C20H17NO6) acting as a GABA antagonist. Structural divergence includes a phthalideisoquinoline system, unrelated to benzophenanthridines .

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Pharmacological Insights

- Toxicity : SA’s quaternary ammonium structure causes DNA intercalation and oxidative damage, whereas 6-Methoxy DHSA’s reduced form mitigates these effects .

- Synthetic Pathways : DHSA production in yeast strains (e.g., Saccharomyces cerevisiae) involves cytochrome P450 enzymes (MSH, P6H), but 6-Methoxy DHSA may require additional methylation steps .

Biological Activity

Overview

6-Methoxy Dihydrosanguinarine is an alkaloid derived from the fruits of Macleaya cordata and has garnered attention for its significant biological activities, particularly in cancer research. This compound exhibits potent cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and SF-268 (glioblastoma) with IC50 values of 0.61 μM and 0.54 μM, respectively .

Target Interactions

The biological activity of this compound is primarily mediated through its interaction with the Platelet-activating Factor Receptor (PAFR) . By inhibiting PAFR, it disrupts normal platelet aggregation pathways, which can contribute to its antitumor effects.

Induction of Apoptosis

The compound induces apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : It increases ROS levels, leading to oxidative stress that triggers apoptotic pathways.

- Inhibition of PI3K/AKT/mTOR Pathway : This suppression affects cell survival and proliferation, enhancing the pro-apoptotic effects.

- DR5 Upregulation : In hepatocellular carcinoma cells, this compound upregulates death receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.

Cellular Effects

In studies involving HT29 colon carcinoma cells, this compound was shown to induce:

- Internucleosomal DNA Fragmentation : A hallmark of apoptosis.

- Caspase Activation : Activation of caspases is crucial in the apoptotic process, indicating that the compound effectively triggers programmed cell death.

The compound's structure influences its biological activity significantly. It has been shown to interact with various proteins involved in cell cycle regulation, including:

- MMP9 : Matrix metalloproteinase involved in tumor invasion.

- CDK1 : Cyclin-dependent kinase crucial for cell cycle progression.

- ERBB2 : A receptor tyrosine kinase implicated in breast cancer.

Research Applications

This compound’s properties make it a valuable compound for various applications:

- Chemistry : Serves as a model compound for studying alkaloid chemistry.

- Biology : Useful in exploring cell biology and cancer mechanisms.

- Medicine : Investigated for its potential as an anti-cancer agent targeting specific malignancies.

Case Studies and Research Findings

A number of studies have documented the effects and mechanisms of this compound:

Q & A

Basic Research Questions

Q. What are the primary natural sources of 6-Methoxy Dihydrosanguinarine, and what methodologies are used for its isolation?

- Answer: this compound is isolated from plants such as Corydalis balansae and Chelidonium majus (Papaveraceae family). Common isolation methods include column chromatography (e.g., silica gel or reverse-phase) followed by spectral characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For example, Corydalis saxicola extracts are purified via iterative column chromatography, with structural confirmation via comparison to published spectral data .

Q. What storage conditions are recommended for this compound to ensure stability?

- Answer: The compound should be stored at -20°C in powder form for long-term stability (up to 3 years) or -80°C when dissolved in solvents like DMSO to prevent degradation. Stability studies recommend periodic purity validation using HPLC or LC-MS .

Q. What preliminary bioactivities have been reported for this compound?

- Answer: Early studies highlight antifungal, anti-proliferative, and anti-HBV (hepatitis B virus) activities. For instance, it inhibits HBV replication in Corydalis saxicola extracts, validated via cell-based assays . Comparative cytotoxicity assays (e.g., MTT) in leukemia HL-60 cells show lower potency than sanguinarine but distinct apoptotic mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular characterization (e.g., conflicting molecular formulas)?

- Answer: Discrepancies in reported molecular formulas (e.g., C21H17NO5 vs. C22H21NO4) require high-resolution mass spectrometry (HRMS) and NMR for definitive resolution. For example, HRMS with exact mass analysis (e.g., 363.14705 vs. 363.13180) can distinguish isotopic patterns and confirm the correct formula . Cross-referencing with synthetic analogs (e.g., 6-ethoxy derivatives) may clarify structural features .

Q. What experimental models are suitable for studying the apoptotic mechanisms of this compound?

- Answer: Apoptosis can be assessed via mitochondrial membrane potential assays (JC-1 staining), caspase-3/9 activation (fluorogenic substrates), and flow cytometry for sub-G1 DNA content. Evidence from dihydrosanguinarine studies suggests dose-dependent necrosis at lower concentrations (5 µM) and apoptosis at higher doses (10 µM) in HL-60 cells .

Q. How can researchers validate the purity and stability of this compound in biological assays?

- Answer: Solid-phase extraction (SPE) coupled with HPLC-MS/MS is recommended for purity validation. For stability, monitor degradation under varying pH, temperature, and light conditions using UV-Vis spectroscopy or LC-MS. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What challenges arise in comparative bioactivity studies between this compound and its analogs (e.g., sanguinarine)?

- Answer: Key challenges include differential solubility (e.g., DMSO vs. aqueous buffers), metabolic stability (e.g., susceptibility to oxidation), and off-target effects. Normalize concentrations using molarity rather than mass, and employ orthogonal assays (e.g., Western blotting for caspase activation alongside viability assays) .

Q. What strategies are used to investigate the biosynthetic pathway of this compound?

- Answer: Biosynthetic studies involve heterologous expression of candidate enzymes (e.g., O-methyltransferases) in model organisms (e.g., E. coli or yeast). For example, carrot (Daucus carota) O-methyltransferases catalyze methoxylation in related alkaloids, providing a template for pathway elucidation . Transcriptomic analysis of native plant tissues (e.g., Chelidonium majus) can identify biosynthetic gene clusters .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments for this compound?

- Answer: Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture EC50/IC50 values. Include solvent controls (e.g., DMSO ≤0.1% v/v) and reference compounds (e.g., sanguinarine). Pre-test solubility in assay media via dynamic light scattering (DLS) to avoid precipitation artifacts .

Q. What safety protocols are critical when handling this compound in vitro?

- Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use PPE (gloves, lab coats), conduct experiments in fume hoods, and dispose of waste via approved chemical containers. Acute toxicity data are limited, so assume parallels to sanguinarine (oral LD50 ~20 mg/kg in rodents) .

Q. Data Analysis and Validation

Q. How can researchers address batch-to-batch variability in plant-derived this compound?

- Answer: Standardize extracts using marker compounds (e.g., dihydrosanguinarine) quantified via LC-MS. Employ metabolomic profiling (e.g., UPLC-QTOF-MS) to identify co-extracted impurities and adjust isolation protocols accordingly .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?

Properties

IUPAC Name |

11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.